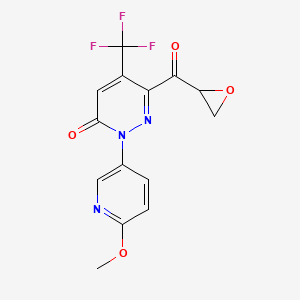

N-((4-(ピペリジン-1-イル)ピリミジン-2-イル)メチル)シクロペンタンカルボンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide, also known as PPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPCC is a cyclopentanecarboxamide derivative that has been synthesized and studied extensively for its biochemical and physiological effects.

科学的研究の応用

抗菌活性

ピペリジン核を有する化合物は、新規N-置換6-フルオロ-3-(ピペリジン-4-イル)-1,2-ベンゾオキサゾール誘導体の合成に使用されており、抗菌活性を示しています . これらの化合物は、ピペリジン-4-カルボン酸、1,3-ジフルオロベンゼン、および様々なハロゲン誘導体を使用して合成されました .

抗がん剤としての用途

ピペリジン誘導体は、抗がん剤として様々な方法で使用されてきました . 天然ハーブから単離されたいくつかのピペリジンアルカロイドは、in vitroおよびin vivoの両方で、様々な種類の癌に対して抗増殖効果と抗転移効果を示すことがわかりました .

抗ウイルス剤としての用途

ピペリジン誘導体は、抗ウイルス剤としても使用されてきました . この分野における具体的なメカニズムと用途については、さらなる研究が必要です。

抗マラリア剤としての用途

ピペリジン系化合物は、抗マラリア剤としての可能性を示しています . 具体的な化合物とその有効性を判断するためには、さらなる研究が必要です。

降圧剤としての用途

ピペリジン核を有する化合物は、降圧剤として使用されてきました . この用途における具体的な化合物とその作用機序については、さらなる研究が必要です。

鎮痛剤としての用途

ピペリジン誘導体は、鎮痛剤として使用されてきました . これらは、新しい鎮痛薬の開発に潜在的な可能性を提供する可能性があります。

抗炎症剤としての用途

ピペリジン系化合物は、抗炎症剤としての可能性を示しています . これらは、様々な炎症性疾患の治療のための新しい薬物の開発に使用することができます。

抗精神病剤としての用途

ピペリジン核を有する化合物は、抗精神病剤として使用されてきました . 例えば、6-フルオロ-3-(ピペリジン-4-イル)-1,2-ベンゾオキサゾールは、古い抗精神病薬であるリスペリドンの主要な活性代謝物であるパリペリドンの合成における重要な中間体製品です .

作用機序

Target of Action

Compounds with similar structures, such as imatinib, have been found to specifically inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation and survival.

Mode of Action

It can be inferred from related compounds that it might interact with its targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions could lead to the inhibition of the target proteins, thereby affecting the cellular processes they regulate.

生化学分析

Biochemical Properties

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with protein kinase B (PKB or Akt), a crucial component of intracellular signaling pathways that regulate growth and survival . The compound acts as an inhibitor of PKB, thereby affecting the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . These interactions highlight the compound’s potential as an antitumor agent due to its ability to modulate signaling pathways frequently deregulated in cancer .

Cellular Effects

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PKB, the compound can alter the phosphorylation status of key substrates involved in cell proliferation, protein translation, cell cycle progression, and antiapoptotic survival . These effects suggest that the compound may have therapeutic potential in targeting cancer cells by disrupting their growth and survival mechanisms.

Molecular Mechanism

The molecular mechanism of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the pleckstrin homology (PH) domain of PKB, preventing its activation by phosphorylation on Ser473 and Thr308 . This inhibition disrupts the downstream signaling cascade, leading to changes in gene expression and cellular function. The compound’s ability to modulate PKB activity makes it a promising candidate for cancer therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . Despite this, the compound has demonstrated the ability to modulate biomarkers of PKB signaling in vivo and inhibit the growth of human tumor xenografts in animal models .

Dosage Effects in Animal Models

The effects of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide vary with different dosages in animal models. At well-tolerated doses, the compound has been shown to strongly inhibit the growth of human tumor xenografts . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. The compound’s ability to modulate PKB activity at specific dosages underscores its potential as an antitumor agent.

Metabolic Pathways

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of PKB affects the phosphorylation of substrates involved in various metabolic processes . This can lead to changes in metabolic flux and metabolite levels, further influencing cellular function and survival. Understanding the compound’s role in these pathways is essential for elucidating its therapeutic potential.

Transport and Distribution

The transport and distribution of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s bioavailability and efficacy, making it important to study its transport mechanisms in detail.

Subcellular Localization

The subcellular localization of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopentanecarboxamide is influenced by targeting signals and post-translational modifications. The compound’s ability to bind to the PH domain of PKB directs it to specific compartments within the cell, where it can exert its inhibitory effects . Understanding the factors that influence the compound’s localization is crucial for optimizing its therapeutic potential.

特性

IUPAC Name |

N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O/c21-16(13-6-2-3-7-13)18-12-14-17-9-8-15(19-14)20-10-4-1-5-11-20/h8-9,13H,1-7,10-12H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDPDRMPRBCBAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[1-(4-methylphenyl)sulfonylindol-4-yl]oxyethoxy]-N-(thiophen-2-ylmethyl)ethanamine](/img/structure/B2519912.png)

![ethyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2519915.png)

![N-(3-chloro-2-methylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2519916.png)

![1-((3-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2519917.png)